4'-Ethyl-4-biphenylboronic acid

Overview

Description

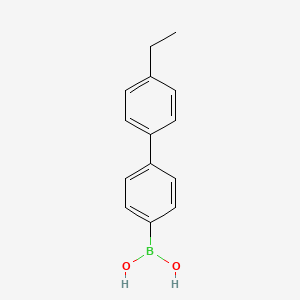

4’-Ethyl-4-biphenylboronic acid is an organic compound with the molecular formula C14H15BO2. It is a derivative of biphenylboronic acid, where an ethyl group is attached to the 4’ position of the biphenyl structure. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various enzymes and receptors in the body .

Mode of Action

Boronic acids are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the target, thereby altering its function .

Biochemical Pathways

Boronic acids are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Pharmacokinetics

The compound is a white to pale brown crystalline powder , suggesting that it may be administered orally or topically

Result of Action

The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests that it may play a role in the synthesis of various organic compounds .

Action Environment

The compound is recommended to be stored at room temperature , indicating that it is stable under normal environmental conditions.

Biochemical Analysis

Biochemical Properties

The nature of these interactions is often covalent bonding, which can influence the function of the interacting biomolecules .

Cellular Effects

Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4’-Ethyl-4-biphenylboronic Acid is not well-understood. Boronic acids can form reversible covalent bonds with biomolecules containing 1,2- or 1,3-diols, such as sugars and certain amino acid residues. This can lead to changes in the activity of these biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of 4’-Ethyl-4-biphenylboronic Acid on cellular function in in vitro or in vivo studies have not been reported. It is known that the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Metabolic Pathways

Boronic acids can potentially interact with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The compound’s boronic acid group could potentially interact with transporters or binding proteins .

Subcellular Localization

The boronic acid group could potentially direct the compound to specific compartments or organelles through interactions with targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethyl-4-biphenylboronic acid typically involves the reaction of 4’-ethylbiphenyl with a boron-containing reagent. One common method is the reaction of 4’-ethylbiphenyl with boronic acid or boronate esters under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: On an industrial scale, the production of 4’-Ethyl-4-biphenylboronic acid follows similar synthetic routes but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4’-Ethyl-4-biphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The boronic acid group can be substituted with various nucleophiles, leading to a wide range of functionalized biphenyl derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products: The major products formed from these reactions include biaryl compounds, phenols, and various substituted biphenyl derivatives .

Scientific Research Applications

4’-Ethyl-4-biphenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a biphenyl structure.

4-Biphenylboronic Acid: Lacks the ethyl group, making it less sterically hindered and slightly different in reactivity.

4,4’-Biphenyldiboronic Acid: Contains two boronic acid groups, allowing for more complex cross-coupling reactions.

Uniqueness: 4’-Ethyl-4-biphenylboronic acid is unique due to the presence of the ethyl group, which can influence the steric and electronic properties of the molecule. This can lead to differences in reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .

Biological Activity

4'-Ethyl-4-biphenylboronic acid is a compound belonging to the class of boronic acids, which are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Boronic acids, including this compound, exhibit unique interactions with biological molecules due to their ability to form reversible covalent bonds with diols and other hydroxyl-containing compounds. This property is particularly significant in the context of enzyme inhibition and drug delivery systems.

- Enzyme Inhibition :

- Boronic acids can act as inhibitors of serine proteases and β-lactamases by binding to the active site through their boron atom, which interacts with the hydroxyl groups of the target enzymes. This mechanism is crucial in combating antibiotic resistance, as seen in studies where boronic acid derivatives effectively inhibited resistant bacterial strains .

- Cell Cycle Arrest :

Pharmacological Properties

The pharmacological profile of this compound encompasses several key characteristics:

- Anticancer Activity :

- Antibacterial Activity :

- The antibacterial properties of boronic acids are attributed to their ability to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. Compounds similar to this compound have shown low inhibitory constants (Ki) against these enzymes, indicating strong antibacterial potential .

Case Studies

Several studies have investigated the biological activity of boronic acids:

- Anticancer Studies :

- Antibacterial Efficacy :

Table 1: Biological Activity Summary of Boronic Acid Derivatives

Properties

IUPAC Name |

[4-(4-ethylphenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h3-10,16-17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUOTLGHQXNPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671988 | |

| Record name | (4'-Ethyl[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153035-62-2 | |

| Record name | (4'-Ethyl[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.